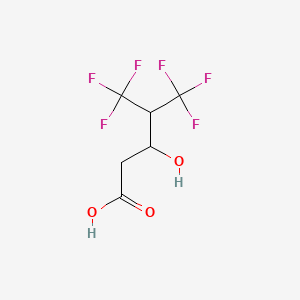
3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid is an organofluorine compound with the molecular formula C6H6F6O3. This compound is characterized by the presence of both hydroxy and trifluoromethyl groups, which contribute to its unique chemical properties. It is a derivative of valeric acid, where the hydrogen atoms are replaced by fluorine atoms, making it a highly fluorinated compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid typically involves the introduction of trifluoromethyl groups into the valeric acid structure. One common method is the reaction of valeric acid derivatives with trifluoromethylating agents such as sulfur tetrafluoride or antimony trifluoride. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the Swarts reaction, where trihalomethyl compounds are treated with antimony trifluoride and antimony pentachloride. This method is efficient for large-scale production and ensures high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of trifluoromethyl-substituted amines or thiols.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-5-(trifluoromethyl)benzoic acid
- 3,4,5-Trifluorobenzoic acid
- 3-Hydroxy-5-(trifluoromethyl)benzonitrile
Uniqueness
3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid is unique due to the presence of multiple trifluoromethyl groups, which significantly alter its chemical and physical properties compared to other similar compounds. This high degree of fluorination imparts increased stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
63979-48-6 |
|---|---|
Molekularformel |
C6H6F6O3 |
Molekulargewicht |
240.10 g/mol |
IUPAC-Name |
5,5,5-trifluoro-3-hydroxy-4-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C6H6F6O3/c7-5(8,9)4(6(10,11)12)2(13)1-3(14)15/h2,4,13H,1H2,(H,14,15) |
InChI-Schlüssel |
JQYOPIYXOULLDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(F)(F)F)C(F)(F)F)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


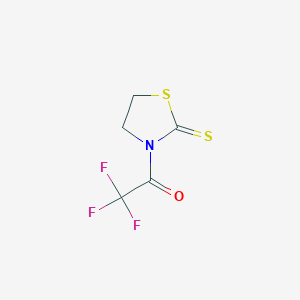

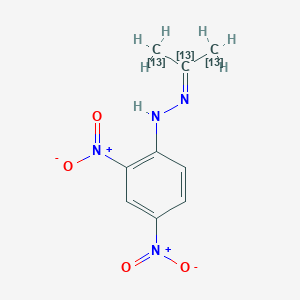
![2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)

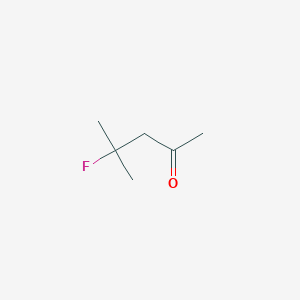
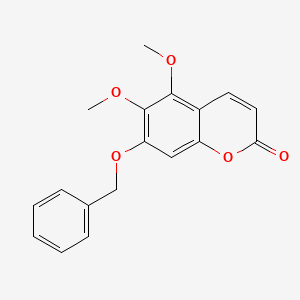
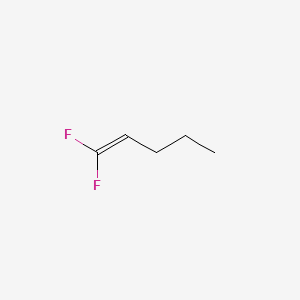

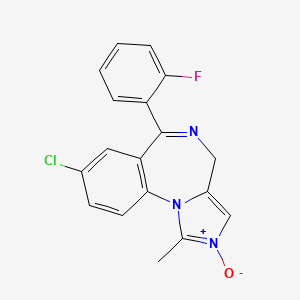
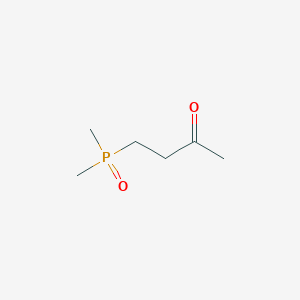
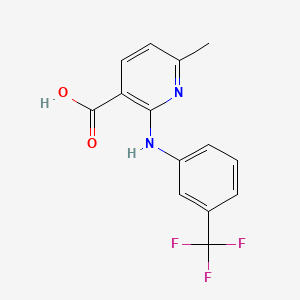
![3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13418631.png)

